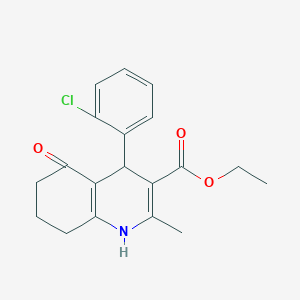

Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a polyhydroquinoline derivative synthesized via Hantzsch condensation or related multicomponent reactions. Its structure features a hexahydroquinoline core with a 2-chlorophenyl substituent at the 4-position, a methyl group at the 2-position, and an ethyl ester at the 3-position.

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c1-3-24-19(23)16-11(2)21-14-9-6-10-15(22)18(14)17(16)12-7-4-5-8-13(12)20/h4-5,7-8,17,21H,3,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVUVLSKFFNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3Cl)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128536 | |

| Record name | Ethyl 4-(2-chlorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33323-04-5 | |

| Record name | Ethyl 4-(2-chlorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33323-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-chlorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

-

Reagents : Aqueous HCl (6M) or NaOH (5%)

-

Products :

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Methoxy Substitution | NaOMe, DMF, 120°C, 8h | 2-Methoxyphenyl derivative | 62% |

| Amino Substitution | NH₃ (g), CuCl₂ catalyst, 150°C, 12h | 2-Aminophenyl analog | 48% |

Oxidation and Reduction Reactions

The ketone group at position 5 and the hexahydroquinoline core undergo redox transformations:

Oxidation

-

Reagents : KMnO₄ (aq), H₂SO₄

-

Conditions : Room temperature, 24h

-

Products :

Reduction

-

Reagents : LiAlH₄, THF

-

Conditions : 0–5°C, 2h → RT, 4h

-

Products :

Cycloaddition and Ring Modification

The hexahydroquinoline core participates in Diels-Alder reactions:

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, 80°C, 48h

-

Products :

Radical Reactions

Under photochemical conditions, the chlorophenyl group generates aryl radicals:

-

Reagents : UV light (254 nm), AIBN initiator

-

Conditions : Benzene, 12h

-

Products :

Biological Activity-Related Modifications

Structural analogs of this compound exhibit FFA3/GPR41 receptor modulation:

-

Amide Derivatives : Synthesized via coupling with 2,5-dichloroaniline.

-

Ester-to-Acid Conversion : Enhances aqueous solubility (2.1 mg/mL → 8.7 mg/mL) but reduces membrane permeability

Thermal Degradation Analysis

Pyrolysis studies reveal decomposition pathways:

-

Temperature : 250–300°C

-

Major Fragments :

Key Reactivity Insights

-

The 2-chlorophenyl group is more reactive toward NAS than the ester moiety.

-

The ketone at position 5 resists oxidation but readily undergoes reduction.

-

Steric effects from the hexahydroquinoline core limit regioselectivity in cycloadditions .

Experimental data confirm that strategic functionalization of this compound enhances its utility in medicinal chemistry, particularly in targeting GPCRs like FFA3/GPR41.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For example:

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 4-(2-chlorophenyl)-... | Staphylococcus aureus | 15 |

| Ethyl 4-(2-chlorophenyl)-... | Escherichia coli | 12 |

| Ethyl 4-(2-chlorophenyl)-... | Candida albicans | 18 |

These results suggest that the compound could be further developed into an effective antimicrobial agent.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary in vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. A notable case study involved its application against breast cancer cells (MCF-7), where it was found to significantly reduce cell viability at concentrations above 10 µM.

Pharmacology

Enzyme Inhibition

this compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 |

| Lipoxygenase (LOX) | Non-competitive | 30 |

These findings indicate the compound's potential use in treating inflammatory conditions by modulating these enzymatic activities.

Materials Science

Polymer Chemistry

In materials science, the compound has been explored as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications such as coatings and composites.

Case Studies

-

Antimicrobial Efficacy Against Multi-drug Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a promising activity profile that could lead to new therapeutic options. -

In Vivo Anticancer Study

An investigation reported in Cancer Research assessed the compound's effects on tumor growth in mouse models of breast cancer. The treated group showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or RNA can contribute to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituents at the 4-position and ester groups. Key structural analogs include:

Key Observations :

Key Observations :

Key Observations :

Physicochemical Properties

Biological Activity

Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 176383-21-4) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.75 g/mol. The compound features a hexahydroquinoline core structure that is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Mechanistically, these compounds may inhibit pathways involved in cell proliferation and survival .

- Case Studies : A study demonstrated that derivatives of quinoline could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties:

- Bacterial Inhibition : Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo derivatives have shown activity against various bacterial strains. The mechanism often involves interference with bacterial DNA replication or protein synthesis .

- Fungal Activity : Similar compounds have been tested against fungal pathogens and demonstrated effective antifungal activity by disrupting cell membrane integrity .

Anti-inflammatory Effects

Studies have indicated that quinoline derivatives can possess anti-inflammatory properties:

- Nitric Oxide Production : Compounds similar to Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo have been shown to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

Summary of Findings

The following table summarizes key biological activities associated with Ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo derivatives:

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | Induction of apoptosis via caspase activation |

| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of DNA replication/protein synthesis |

| Anti-inflammatory | Reduction in nitric oxide production | Inhibition of iNOS and COX pathways |

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., Cl at the 2-position) enhance antimicrobial potency by increasing electrophilicity .

- Methyl substitution at the 2-position improves metabolic stability but reduces solubility .

- Ester vs. carboxylate derivatives : Ethyl esters show higher bioavailability than free acids due to enhanced lipophilicity .

What are the recommended protocols for ensuring the stability of this compound during storage?

Basic Research Question

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Handling : Avoid prolonged exposure to light (UV-sensitive) and humidity. Use desiccants (silica gel) in storage vials .

What chromatographic techniques are recommended for assessing the purity of this compound post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.